molecular formula C10H13ClFNS B1449921 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride CAS No. 1864072-84-3

3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride

Cat. No. B1449921
CAS RN: 1864072-84-3
M. Wt: 233.73 g/mol
InChI Key: BXLVMMWEVIZWRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

  • Purity : Typically 97% .

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

The pyrrolidine ring, a core component of this compound, is widely utilized in medicinal chemistry due to its versatility and the ability to enhance stereochemistry and three-dimensional coverage . The presence of the fluorophenyl group can influence the biological activity of the compound, making it a valuable scaffold for developing new medications with selective target activity.

Pharmacophore Modeling

In pharmacophore modeling, 3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride can be used to explore the pharmacophore space efficiently. Its sp3-hybridization allows for a diverse range of interactions with biological targets, which is crucial for the identification of new drug candidates .

Stereoselective Synthesis

The compound’s structure includes stereogenic carbons, which are essential for stereoselective synthesis. This property is significant for creating enantiomerically pure substances that can bind to proteins with high selectivity, leading to potentially more effective and safer drugs .

Bioactive Compound Synthesis

Researchers utilize this compound for the synthesis of bioactive molecules. Its structural features contribute to the activity of the resulting compounds, which can be tailored for specific biological targets .

Neuropharmacology: Neurotransmitter Modulation

Compounds containing the pyrrolidine ring have been shown to modulate neurotransmitter systems. This particular compound could be investigated for its potential effects on neurotransmitter levels, which could lead to new treatments for neurological disorders .

Safety and Hazards

  • Safety Data Sheet (SDS) : Refer to the SDS for handling precautions, storage, and disposal guidelines .

Future Directions

For more detailed information, refer to the relevant peer-reviewed papers and technical documents .

properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNS.ClH/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXLVMMWEVIZWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-[(4-Fluorophenyl)sulfanyl]pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.